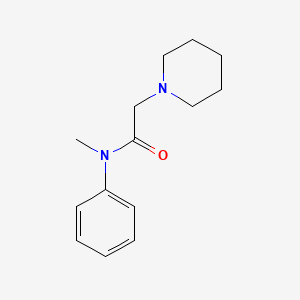
N-methyl-N-phenyl-2-piperidin-1-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-phenyl-2-piperidin-1-ylacetamide, also known as MPAA, is a synthetic compound that belongs to the class of piperidine derivatives. MPAA has been extensively studied for its potential application in the field of medicinal chemistry, particularly as an analgesic and anesthetic agent.
作用機序
The exact mechanism of action of N-methyl-N-phenyl-2-piperidin-1-ylacetamide is not fully understood, but it has been suggested that this compound may act through the modulation of the mu-opioid receptor. This compound has been shown to bind to the mu-opioid receptor with high affinity, and it has been suggested that this binding may result in the activation of downstream signaling pathways that are involved in the modulation of pain.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in animal models of acute and chronic pain. This compound has also been shown to have anesthetic effects, and it has been suggested that this may be due to the modulation of ion channels that are involved in the regulation of neuronal excitability. This compound has also been shown to have cardiovascular effects, including a decrease in blood pressure and heart rate.
実験室実験の利点と制限
One of the main advantages of using N-methyl-N-phenyl-2-piperidin-1-ylacetamide in lab experiments is its potent analgesic and anesthetic effects. This compound has also been shown to have a rapid onset of action and a short duration of effect, which makes it an attractive candidate for use in surgical procedures. However, one of the limitations of using this compound in lab experiments is its potential for toxicity, particularly at high doses. This compound has also been shown to have cardiovascular effects, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the study of N-methyl-N-phenyl-2-piperidin-1-ylacetamide. One area of research could be the development of more potent and selective analogs of this compound that have fewer side effects. Another area of research could be the investigation of the mechanism of action of this compound, particularly with regard to its effects on ion channels and downstream signaling pathways. Finally, the potential clinical application of this compound as an analgesic and anesthetic agent could be explored further, particularly in the context of surgical procedures.
合成法
The synthesis of N-methyl-N-phenyl-2-piperidin-1-ylacetamide involves the reaction between N-methylpiperidine and phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, N-methyl-N-phenyl-2-chloroacetamide, which is then treated with sodium azide to yield this compound. The overall yield of this synthesis method is about 50%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
N-methyl-N-phenyl-2-piperidin-1-ylacetamide has been studied for its potential application in the field of medicinal chemistry, particularly as an analgesic and anesthetic agent. This compound has been shown to have potent analgesic effects in animal models of acute and chronic pain, and it has been suggested that this compound may act through the modulation of the mu-opioid receptor. This compound has also been studied as an anesthetic agent, and it has been shown to have a rapid onset of action and a short duration of effect.
特性
IUPAC Name |
N-methyl-N-phenyl-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-15(13-8-4-2-5-9-13)14(17)12-16-10-6-3-7-11-16/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOORQKAGIKJSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

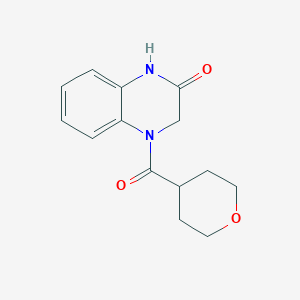
![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)
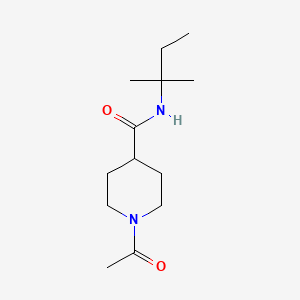
![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)
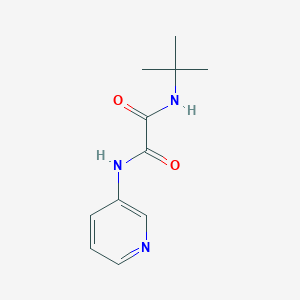
![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)
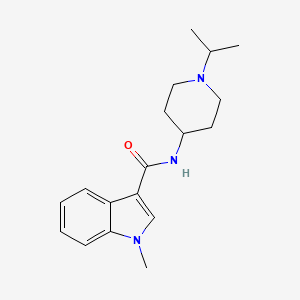
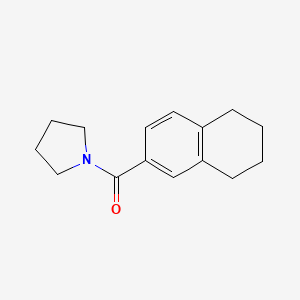

![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)

![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)